molecular formula C11H18Cl2N2 B1584329 1-(o-Tolyl)piperazine dihydrochloride CAS No. 55974-34-0

1-(o-Tolyl)piperazine dihydrochloride

Cat. No. B1584329
CAS RN: 55974-34-0
M. Wt: 249.18 g/mol
InChI Key: NCENNBIPRYOJSP-UHFFFAOYSA-N
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Description

1-(o-Tolyl)piperazine dihydrochloride, also known as N-(o-Tolyl)piperazine dihydrochloride, is a chemical compound with the CAS number 70849-60-4 . It is commonly used in laboratory settings .


Molecular Structure Analysis

The molecular formula of 1-(o-Tolyl)piperazine dihydrochloride is C11H16N2 · HCl . It has an average mass of 249.180 Da and a monoisotopic mass of 248.084702 Da .


Physical And Chemical Properties Analysis

1-(o-Tolyl)piperazine dihydrochloride is a white to almost white crystalline powder with a melting point of 240 °C . It has a molecular weight of 212.72 .

Scientific Research Applications

1. Analytical Chemistry Applications

1-(o-Tolyl)piperazine dihydrochloride has been utilized in analytical chemistry, particularly in the qualitative and quantitative analysis of various compounds. For instance, a study by Barroso et al. (2010) detailed the use of p-tolylpiperazine (pTP) as an internal standard in the analysis of phenylpiperazine-like stimulants in human hair using gas chromatography-mass spectrometry. This method demonstrated linearity, precision, accuracy, and efficiency, making it suitable for forensic toxicology routine analysis (Barroso et al., 2010).

2. Biochemical Research and Drug Development

1-(o-Tolyl)piperazine derivatives have been synthesized and evaluated for their potential as biochemical agents. For example, Ahmadi et al. (2012) synthesized new cyclizine derivatives to investigate their anti-inflammatory activities. These derivatives, including tolyl and cumene derivatives, showed significant reduction in formalin-induced rat paw edema and vascular permeability, demonstrating their potential as biochemical research tools and drug candidates (Ahmadi et al., 2012).

3. Chemical Synthesis and Structural Characterization

The compound has been used in chemical synthesis and structural studies. Kwok and Mak (1988) described the synthesis and X-ray structure determination of N,N′-di(o-tolyl)piperazine N,N′-dioxide tetrahydrate, highlighting its utility in understanding molecular structures (Kwok & Mak, 1988).

4. Pharmacological Research

In pharmacological research, derivatives of 1-(o-Tolyl)piperazine have been studied for their potential therapeutic applications. For example, Brito et al. (2018) discussed the central pharmacological activity of piperazine derivatives, including their use in antipsychotic, antidepressant, and anxiolytic applications. This highlights the importance of piperazine derivatives in the development of new therapeutic agents (Brito et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1-(2-methylphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCENNBIPRYOJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204552
Record name 1-(o-Tolyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(o-Tolyl)piperazine dihydrochloride

CAS RN

55974-34-0
Record name 1-(o-Tolyl)piperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055974340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(o-Tolyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(o-tolyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.464
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GA Rogers, SM Parsons, DC Anderson… - Journal of medicinal …, 1989 - ACS Publications
Eighty-four analogues and derivatives of the acetylcholine-storage-blocking drug trans-2-(4-phenylpiperidino)-cyclohexanol (vesamicol) were synthesized, and their potencies were …
Number of citations: 286 pubs.acs.org
RF Suckow, TB Cooper, RS Kahn - Journal of Chromatography B …, 1990 - Elsevier
In preclinical studies, m-chlorophenylpiperazine (m-CPP, Fig. 1) has been shown to cause changes in serotonin (5hydroxytryptamine, 5-HT) synthesis and turnover consistent with post-…
Number of citations: 41 www.sciencedirect.com

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